3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol
CAS No.:
Cat. No.: VC17855893
Molecular Formula: C6H10N2O2S
Molecular Weight: 174.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O2S |
|---|---|
| Molecular Weight | 174.22 g/mol |
| IUPAC Name | 3-[(5-amino-1,3-thiazol-2-yl)oxy]propan-1-ol |
| Standard InChI | InChI=1S/C6H10N2O2S/c7-5-4-8-6(11-5)10-3-1-2-9/h4,9H,1-3,7H2 |
| Standard InChI Key | BYFVXGOLRVKBLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=N1)OCCCO)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol, reflects its bifunctional design:
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A 1,3-thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3).
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An amino group (–NH2) at the 5-position of the thiazole ring.
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An ether linkage (–O–) connecting the thiazole’s 2-position to a propan-1-ol chain (a three-carbon alcohol with a hydroxyl group at the terminal carbon).
This configuration combines the electron-rich thiazole core with polar functional groups, suggesting potential solubility in polar solvents and reactivity in both nucleophilic and electrophilic environments .
Calculated Physicochemical Properties
Based on structural analogs and computational predictions:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₂O₂S |
| Molecular Weight | 175.23 g/mol |
| Hydrogen Bond Donors | 2 (–NH₂ and –OH) |
| Hydrogen Bond Acceptors | 4 (thiazole N, ether O, –OH) |
| Topological Polar Surface Area | ~85 Ų |
| Predicted LogP (iLOGP) | −0.54 |
The low LogP value indicates moderate hydrophilicity, likely enabling solubility in aqueous and polar organic solvents like ethanol or DMSO .
Synthetic Pathways
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing this compound:
Route 1: Nucleophilic Substitution
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Thiazole Precursor: Start with 5-amino-1,3-thiazol-2-ol (or its protected derivative).
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Alkylation: React with 3-chloropropan-1-ol under basic conditions (e.g., K₂CO₃) to form the ether linkage .
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Deprotection: If amino or hydroxyl groups are protected, remove protecting groups (e.g., Boc for –NH₂).
Route 2: Coupling Reactions
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Propanol Activation: Convert propan-1-ol to a tosylate or mesylate (e.g., using TsCl).
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Ether Formation: Couple with 5-amino-1,3-thiazol-2-ol via a Mitsunobu reaction (DIAD, PPh₃) .
Microwave-assisted synthesis, as demonstrated in triazole derivatives , could enhance reaction efficiency.
Reactivity and Functionalization
Amino Group Reactivity
The 5-amino group can undergo:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes/ketones.
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Diazo Coupling: For introducing aryl groups.
Hydroxyl Group Modifications
The primary alcohol may participate in:
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Esterification: With carboxylic acids or anhydrides.
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Oxidation: To form a carboxylic acid (using Jones reagent).
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Etherification: Alkylation to create branched ethers.
Thiazole Ring Reactions
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